molecular formula C22H27N3O5 B2934938 4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1207037-54-4

4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No. B2934938
CAS RN: 1207037-54-4
M. Wt: 413.474
InChI Key: RJYSPKHIEBOJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
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Scientific Research Applications

Discovery of Novel Inhibitors

  • A study led by O'Neill et al. (2011) identified a new series of compounds as potent and selective inhibitors of the norepinephrine transporter. These compounds showed efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

Carbonic Anhydrase Inhibitors

  • Research by Supuran et al. (2013) explored aromatic sulfonamide inhibitors of carbonic anhydrases. These compounds exhibited nanomolar inhibitory concentrations against various isoenzymes, showing different activities for the isoenzymes studied (Supuran et al., 2013).

Heterocyclic Derivative Syntheses

  • A study by Bacchi et al. (2005) demonstrated the synthesis of various heterocyclic derivatives, including dihydropyridinone, under oxidative carbonylation conditions. These derivatives were obtained in satisfactory yields and have diverse potential applications (Bacchi et al., 2005).

Novel Dihydropyrimidinone Derivatives

  • Bhat et al. (2018) synthesized novel dihydropyrimidinone derivatives containing a morpholine moiety, employing a simple and efficient method. These derivatives have potential applications in various fields (Bhat et al., 2018).

Antimicrobial Activities of Triazole Derivatives

  • Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities. Some compounds in this series exhibited significant activities against test microorganisms (Bektaş et al., 2007).

Polycyclic Imidazolidinones Synthesis

  • Zhu et al. (2017) described the synthesis of polycyclic imidazolidinone derivatives via redox-annulations with cyclic secondary amines. This method offers an efficient approach to synthesize these compounds (Zhu et al., 2017).

Polyamide Synthesis Based on Ether-Carboxylic Acid

  • Research by Hsiao et al. (2000) focused on the synthesis of polyamides using bis(ether-carboxylic acid) derived from 4-tert-butylcatechol. These polyamides exhibited good solubility and thermal stability (Hsiao et al., 2000).

Inverse Agonist at Cannabinoid CB1 Receptor

  • A study by Landsman et al. (1997) investigated the effects of compounds on the human cannabinoid CB1 receptor, identifying inverse agonists in this system (Landsman et al., 1997).

Enaminone Synthesis and Anticonvulsant Activity

  • Edafiogho et al. (1992) synthesized a series of enaminones and evaluated their anticonvulsant activity. Some compounds showed potent activity with a lack of neurotoxicity (Edafiogho et al., 1992).

Thermochromic Properties of Cyclohexadienes

  • A study by Komissarov et al. (1991) explored the synthesis, structure, and thermochromic properties of novel sterically hindered cyclohexadienes (Komissarov et al., 1991).

properties

IUPAC Name

4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-3-4-11-30-18-7-5-16(6-8-18)20(26)23-19-14-17(15-24(2)22(19)28)21(27)25-9-12-29-13-10-25/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYSPKHIEBOJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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